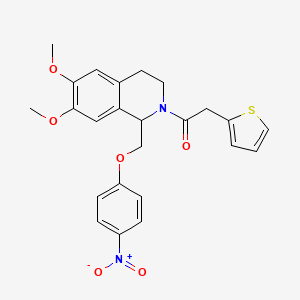![molecular formula C18H24N6 B11227313 N,N-diethyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B11227313.png)
N,N-diethyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a diethylaminoethyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-methylphenyl group: This step involves the substitution reaction where the 4-methylphenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.
Attachment of the diethylaminoethyl group: This is typically done through a nucleophilic substitution reaction, where the diethylaminoethyl group is attached to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: The parent compound without any substituents.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the diethylaminoethyl group.
N-[2-(Diethylamino)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 4-methylphenyl group.
The uniqueness of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H24N6 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N6/c1-4-23(5-2)11-10-19-17-16-12-22-24(18(16)21-13-20-17)15-8-6-14(3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,20,21) |
Clé InChI |
AUDPLARVMQULJM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11227245.png)
![N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227247.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11227254.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227261.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B11227265.png)
![5(4H)-Oxazolone, 4-[(3-fluorophenyl)methylene]-2-(2-methyl-3-nitrophenyl)-, (4E)-](/img/structure/B11227271.png)
![N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11227277.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11227294.png)
![7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11227301.png)
![3-(4-Methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11227305.png)
![8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11227316.png)
![7-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11227323.png)
![4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11227334.png)
